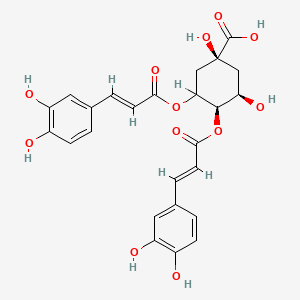

Isochlorogenic acid b

描述

Contextualization within Plant Secondary Metabolites

Plant secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. nih.govmdpi.com Instead, they often play a crucial role in the plant's defense mechanisms against herbivores, pathogens, and environmental stresses. nih.govnih.gov Caffeoylquinic acids (CQAs), including the dicaffeoylquinic acids, are a prominent class of these secondary metabolites, synthesized through the phenylpropanoid pathway. mdpi.comnih.gov They are widely distributed throughout the plant kingdom, found in various tissues such as leaves, fruits, roots, and stems. sci-hub.se The production and accumulation of these compounds can be influenced by both internal factors like genetics and developmental stage, and external factors such as light, temperature, and microbial interactions. nih.govacs.org

Overview of Dicaffeoylquinic Acid Isomers and Structural Distinctions

The dicaffeoylquinic acids are a subgroup of the broader chlorogenic acids family. bibliotekanauki.plresearchgate.net The structural diversity within this family arises from the different positions at which the two caffeic acid moieties can attach to the quinic acid core. nih.gov This results in several isomers, each with a unique chemical structure and, consequently, potentially different chemical and biological properties. scispace.com The main isomers of dicaffeoylquinic acid are isochlorogenic acid A, isochlorogenic acid B, and isochlorogenic acid C. rsc.org

Isochlorogenic Acid A (3,5-DCQA)

Isochlorogenic acid A is structurally defined as 3,5-dicaffeoylquinic acid (3,5-DCQA). medchemexpress.comnih.gov In this isomer, the two caffeic acid groups are esterified to the hydroxyl groups at the 3rd and 5th positions of the quinic acid ring. nih.gov It is a naturally occurring phenolic compound found in various plants, including Brazilian propolis and Suaeda glauca. nih.govselleckchem.com

This compound (3,4-DCQA)

This compound, the focus of this article, is chemically known as 3,4-dicaffeoylquinic acid (3,4-DCQA). nih.govnih.gov This structure features the two caffeic acid residues attached to the 3rd and 4th positions of the quinic acid molecule. nih.govebi.ac.uk It is recognized for its antioxidant properties and has been isolated from various natural sources. cymitquimica.comabmole.com

Isochlorogenic Acid C (4,5-DCQA)

Isochlorogenic acid C corresponds to 4,5-dicaffeoylquinic acid (4,5-DCQA). selleckchem.commedchemexpress.com Here, the caffeic acid groups are linked to the 4th and 5th positions of the quinic acid backbone. medchemexpress.com Like its isomers, it is found in a variety of plants and exhibits antioxidant activities. selleckchem.commedchemexpress.com

Relationship to Monocaffeoylquinic Acids (e.g., Chlorogenic Acid, Neochlorogenic Acid)

The dicaffeoylquinic acids are closely related to the monocaffeoylquinic acids, which contain only one caffeic acid moiety esterified to the quinic acid. sci-hub.se The most well-known monocaffeoylquinic acid is chlorogenic acid, which is 5-O-caffeoylquinic acid (5-CQA). nih.gov Neochlorogenic acid is another common isomer, identified as 3-O-caffeoylquinic acid (3-CQA). nih.govfoodb.ca Cryptochlorogenic acid, or 4-O-caffeoylquinic acid (4-CQA), is also a member of this group. wikipedia.org These monocaffeoylquinic acids can be considered the building blocks of the dicaffeoylquinic acids.

Historical Perspective of this compound Research

The term "isochlorogenic acid" was first introduced in 1950 by Barnes et al. to describe a compound isolated from coffee beans that shared similar properties with chlorogenic acid but was identified as a positional isomer. scielo.br Initially, "isochlorogenic acid" referred to a mixture of at least three dicaffeoylquinic acids. rsc.org Over time, with advancements in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers were able to separate and identify the individual isomers. acs.orgnih.gov This led to the specific naming of isochlorogenic acid a, b, and c. rsc.org However, the nomenclature has been a source of confusion, with different research groups sometimes using the lettering differently. scielo.brrsc.org According to more recent and standardized definitions, this compound is now clearly identified as 3,4-dicaffeoylquinic acid. nih.govebi.ac.uk

Data Tables

Table 1: Structural Comparison of Isochlorogenic Acid Isomers

| Common Name | IUPAC Name | Caffeoyl Group Positions | Molecular Formula | Molecular Weight ( g/mol ) |

| Isochlorogenic Acid A | 3,5-Dicaffeoylquinic acid | 3 and 5 | C25H24O12 | 516.4 |

| This compound | 3,4-Dicaffeoylquinic acid | 3 and 4 | C25H24O12 | 516.4 |

| Isochlorogenic Acid C | 4,5-Dicaffeoylquinic acid | 4 and 5 | C25H24O12 | 516.4 |

Data sourced from PubChem CID 6474310, 5927076, 137704517 nih.govnih.govnih.gov

Table 2: Relationship to Monocaffeoylquinic Acids

| Common Name | IUPAC Name | Caffeoyl Group Position | Molecular Formula | Molecular Weight ( g/mol ) |

| Chlorogenic Acid | 5-O-caffeoylquinic acid | 5 | C16H18O9 | 354.31 |

| Neochlorogenic Acid | 3-O-caffeoylquinic acid | 3 | C16H18O9 | 354.31 |

| Cryptochlorogenic Acid | 4-O-caffeoylquinic acid | 4 | C16H18O9 | 354.31 |

Data sourced from PubChem CID 1794427, 5280633, and other chemical databases. wikipedia.orgnih.govnih.gov

Structure

3D Structure

属性

分子式 |

C25H24O12 |

|---|---|

分子量 |

516.4 g/mol |

IUPAC 名称 |

(1S,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20?,23-,25+/m1/s1 |

InChI 键 |

UFCLZKMFXSILNL-WVFSXIJASA-N |

手性 SMILES |

C1[C@H]([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

规范 SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

同义词 |

3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |

产品来源 |

United States |

Natural Occurrence and Distribution of Isochlorogenic Acid B

Presence in Plant Species and Botanical Families

Detailed research has identified isochlorogenic acid b in several plant species known for their traditional medicinal uses.

Laggera alata : This plant, belonging to the Asteraceae family, is a known source of this compound. selleckchem.comselleckchem.comselleck.cn Studies have confirmed its natural isolation from this species, which is primarily distributed in tropical regions of Southeast Asia and Africa. selleckchem.comnih.gov Isochlorogenic acid A has also been isolated from Laggera alata. nih.govnih.gov

Artemisia lavandulaefolia : A member of the Asteraceae family, Artemisia lavandulaefolia has been shown to contain isomers of isochlorogenic acid. mdpi.com While research has focused on the isolation of isochlorogenic acids A and C from this plant, the presence of this compound has been implied through its observed activity in bioassays. mdpi.comnih.govnih.govresearchgate.net

Lonicera japonica : The flower buds of Lonicera japonica (Japanese honeysuckle) are a significant source of this compound. adooq.comchemfaces.com Multiple studies have identified and quantified this compound, along with its isomers, isochlorogenic acids A and C, in extracts from the plant. mdpi.comnih.govspandidos-publications.com These compounds are considered among the principal active ingredients of the flower buds. spandidos-publications.com

Table 1: Documented Plant Sources of this compound

| Plant Species | Family | Part(s) Containing Compound | Citations |

|---|---|---|---|

| Laggera alata | Asteraceae | Not Specified | selleckchem.com, selleckchem.com, selleck.cn, nih.gov |

| Artemisia lavandulaefolia | Asteraceae | Not Specified | mdpi.com |

| Lonicera japonica | Caprifoliaceae | Flower Buds | adooq.com, chemfaces.com, mdpi.com, spandidos-publications.com |

This compound and its isomers are present in a variety of commonly consumed foods and drinks. nih.govnih.govmdpi.com

Coffee : Coffee beans are a major dietary source of isochlorogenic acids. wikipedia.orgacs.orgmpkb.org These compounds, including 3,4-dicaffeoylquinic acid (this compound), are found in both green and roasted coffee beans, as well as in coffee by-products like coffee husks, pulp, and spent grounds. nih.govmdpi.comresearchgate.netresearchgate.net The roasting process can alter the profile and concentration of these acids. mdpi.com

Fruits and Vegetables : Various fruits and vegetables contain isochlorogenic acids. nih.govwikipedia.orgmdpi.comnih.gov Notable dietary sources include potatoes, eggplants, peaches, prunes, plums, apples, pears, tomatoes, carrots, and artichokes. wikipedia.orgmpkb.orgnih.govresearchgate.net

Table 2: Edible Sources Containing Isochlorogenic Acids

| Category | Specific Source | Citations |

|---|---|---|

| Beverages | Coffee | wikipedia.org, acs.org, mpkb.org, mdpi.com |

| Vegetables | Potatoes | wikipedia.org, mpkb.org, nih.gov |

| Eggplant | wikipedia.org, nih.gov | |

| Tomatoes | mpkb.org, nih.gov | |

| Carrots | nih.gov | |

| Artichoke | researchgate.net, nih.gov | |

| Fruits | Peaches | wikipedia.org, researchgate.net |

| Prunes | wikipedia.org | |

| Plums | nih.gov | |

| Apples | mpkb.org, nih.gov | |

| Pears | mpkb.org, nih.gov |

Brazilian Green Propolis : this compound is one of the phenolic acids identified in Brazilian green propolis, a resinous substance produced by bees. nih.govnih.govrsdjournal.org Quantitative analysis using high-performance liquid chromatography (HPLC) has determined its concentration alongside other related compounds. nih.govresearchgate.net Studies have shown that among seven phenolic acids quantified in Brazilian green propolis samples, this compound was present in the lowest concentration. nih.govnih.govgrafiati.com

Table 3: Phenolic Acid Content in Brazilian Green Propolis Samples (%)

| Compound | Mean Content (%) ± SD |

|---|---|

| This compound | 0.08 ± 0.04 |

| Chlorogenic acid | 0.20 ± 0.06 |

| Caffeic acid | 0.25 ± 0.08 |

| Isochlorogenic acid A | 0.36 ± 0.12 |

| Isochlorogenic acid C | 0.38 ± 0.13 |

| Caffeic acid phenethyl ester (CAPE) | 0.52 ± 0.22 |

| Artepillin C | 2.48 ± 0.94 |

Source: Adapted from a study on the identification and determination of phenolic acids in Brazilian Green Propolis. nih.gov

Chemogeographical Variations in this compound Content

The concentration of this compound and related compounds can be influenced by geographical and environmental factors, though this variability depends on the specific plant or product.

In Brazilian green propolis , studies have indicated no significant differences in the content of specific phenolic acids, including this compound, across samples from different parts of Brazil. nih.govgrafiati.com This consistency is attributed to the bees using the same plant resin sources. nih.gov

In contrast, the levels of isochlorogenic acids in coffee can vary widely. mdpi.com Factors contributing to this variation include the coffee species (e.g., Coffea arabica vs. Coffea canephora), geographical region of origin, environmental conditions, and agricultural practices. mdpi.comresearchgate.net Post-harvest processing methods, particularly the degree of roasting, also dramatically modify the phenolic composition. mdpi.com

Extraction, Isolation, and Purification Methodologies for Isochlorogenic Acid B

Conventional Extraction Techniques

Conventional methods, primarily centered around solvent extraction, remain a foundational step in isolating isochlorogenic acid b and its related compounds. These techniques leverage the solubility of the target compounds in various solvents.

The choice of solvent is a critical factor in the extraction of phenolic compounds, including isochlorogenic acids. Ethanol (B145695), methanol (B129727), and water, or their aqueous mixtures, are the most commonly utilized solvents due to their efficiency and the polarity of the target molecules. mdpi.com

Ethanol: Aqueous ethanol solutions are frequently employed for their high extraction efficiency. For instance, a 70% aqueous ethanol solution was used to extract pulverized dry flowers of Lonicera japonica Thunb, a known source of isochlorogenic acids. akjournals.com Studies on spent coffee grounds have shown that aqueous ethanol (60% w/w) consistently yields higher amounts of phenols compared to methanol or pure water. scialert.net The solubility of chlorogenic acid, a closely related compound, is noted to be higher in pure ethanol than in pure water. mdpi.com

Methanol: Methanol is another effective solvent for extracting chlorogenic acids. Research comparing different solvents found that methanol was more effective than less polar solvents like chloroform (B151607) and ethanol for extracting both sesquiterpene lactones and chlorogenic acids. nih.gov In the purification of isochlorogenic acid isomers from Lonicera japonica, a crude extract was initially obtained using methanol. nih.gov

Water: Water is a green and cost-effective solvent, though its efficiency can be lower than that of alcohols. scialert.net In Microwave-Assisted Extraction (MAE) of green coffee beans, water proved to be the best extractant for chlorogenic acids, which is attributed to its high dielectric constant and polarity. d-nb.info However, for extracting chlorogenic acids from witloof chicory roots, extraction with water was found to be strongly influenced by temperature, with very low yields below 40 °C. mdpi.com

The initial extraction typically involves maceration or refluxing the plant material with the chosen solvent. For example, the isolation of this compound from Artemisia alpina involved an initial ethanol extract, which was then further partitioned. researchgate.net Similarly, isochlorogenic acid has been obtained from coffee by extraction with n-butyl acetate (B1210297) after an initial extraction with an isopropyl alcohol extract. datapdf.com

To maximize the yield of this compound, the optimization of various extraction parameters is essential. These parameters include the duration of extraction, the temperature of the process, and the ratio of solvent to the solid sample material.

Time: Extraction time significantly affects the yield. In ultrasound-assisted extraction (UAE), the yield of chlorogenic acid from Folium eucommiae increased with irradiation time up to 25 minutes. academicjournals.org For MAE of green coffee beans, a 5-minute extraction time was found to be optimal for achieving maximum yield of chlorogenic acids. 205.166.159

Temperature: Temperature plays a crucial role by affecting the solubility of the compound and the viscosity of the solvent. academicjournals.org For the extraction of chlorogenic acids from witloof chicory roots with 70% ethanol, equilibrium was reached in just 1 minute at temperatures of 50 °C or higher. mdpi.com In contrast, when using water as a solvent, the extraction yield became proportional to the increase in temperature starting from 50 °C. mdpi.com For UAE, the chlorogenic acid yield increased as the temperature rose from 30 to 50°C. academicjournals.org

Solvent/Sample Ratio: This ratio is critical to ensure that the solvent volume is sufficient for proper hydration and diffusion of solutes without becoming saturated. mdpi.com For extracting chlorogenic acids from chicory roots, the best yields were achieved at a high solid-to-liquid ratio, reaching an equilibrium from a ratio of 1/100. mdpi.com In a study optimizing UAE of chlorogenic acid, the solvent-to-material ratio was identified as the most effective parameter. academicjournals.org A ratio of 30:1 (mL/g) was found to be optimal in the MAE of chlorogenic acid from Eucommia Ulmoides. nih.gov

The interplay of these parameters is often studied using Response Surface Methodology (RSM) to find the ideal conditions for maximizing extraction yield. nih.gov

Table 1: Examples of Optimized Parameters for Chlorogenic Acid Extraction

| Source Material | Extraction Method | Optimal Temperature | Optimal Time | Optimal Solvent/Sample Ratio | Solvent | Reference |

|---|---|---|---|---|---|---|

| Witloof Chicory Roots | Conventional | 70 °C | < 6 min | 1/100 (g/mL) | 70% Ethanol | mdpi.com |

| Eucommia ulmoides Leaves | UAE | 50 °C | 25 min | 17:1 (v/m) | 52% Ethanol | academicjournals.org |

| Eucommia Ulmoides By-products | MAE | Not specified | 12 min | 30:1 (mL/g) | 75% Ethanol | nih.gov |

| Green Coffee Beans | MAE | 50 °C | 5 min | Not specified | Water | 205.166.159 |

Advanced Extraction Technologies

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several advanced technologies have been developed. d-nb.info These methods often offer higher efficiency, reduced environmental impact, and faster processing times.

MAE is a process that utilizes microwave energy to heat the solvent and sample, which can accelerate the extraction of target compounds. 205.166.159 The highly localized temperature and pressure can lead to the selective and rapid migration of compounds from the material matrix. 205.166.159

Research has shown that MAE can significantly reduce extraction time and solvent use compared to conventional techniques like heat-reflux extraction. 205.166.159 In the extraction of chlorogenic acids from green coffee beans, MAE with water as a solvent under optimal conditions (5 minutes, 50 °C, 800 W) yielded higher amounts than conventional methods. 205.166.159researchgate.net Similarly, an efficient MAE technique was developed to recover chlorogenic acid from Lonicera japonica Thunb. flower buds, achieving a high yield within 5 minutes using 50% ethanol at 60 °C. 205.166.159 Studies on sunflower by-products also demonstrated that MAE could extract chlorogenic acid in just 30 seconds, a vast improvement over the 7 hours required for Soxhlet extraction. uva.es

Table 2: Research Findings on Microwave-Assisted Extraction (MAE) of Chlorogenic Acids

| Source Material | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|

| Green Coffee Beans | 5 min, 50 °C, 800 W, Water solvent | Yields were higher than conventional solvent extraction. | 205.166.159 |

| Lonicera japonica Thunb. | 5 min, 60 °C, 50% Ethanol | Showed advantages in short duration and high efficiency. | 205.166.159 |

| Eucommia Ulmoides By-products | 12 min, 420 W, 75% Ethanol, 30:1 ratio | Yield of chlorogenic acid reached 3.59%. | nih.gov |

| Sunflower By-product | 30 sec, 70% Ethanol | Process was significantly faster than Soxhlet extraction (7 hours). | uva.es |

UAE, or sonication, employs acoustic cavitation to disrupt cell walls, which enhances mass transfer and accelerates the extraction process. This technique offers advantages such as reduced solvent consumption, lower temperatures, and shorter extraction times, making it particularly useful for thermolabile compounds. academicjournals.org

The effectiveness of UAE has been demonstrated for extracting chlorogenic acids from various sources. A study on Folium eucommiae optimized UAE parameters and found that a dual extraction using 52% ethanol at 50°C for 25 minutes yielded a high amount of chlorogenic acid. academicjournals.org Research on potato sprout waste found that UAE was a more valuable technique than conventional maceration for extracting 5-caffeoylquinic acid, a related compound. mdpi.com When comparing different extraction methods for burdock roots, ultrasound at 40 kHz was effective in increasing the content of free chlorogenic acid. mdpi.com

Table 3: Research Findings on Ultrasound-Assisted Extraction (UAE) of Chlorogenic Acids

| Source Material | Optimal Conditions | Key Findings | Reference |

|---|---|---|---|

| Folium eucommiae | 25 min, 50 °C, 52% Ethanol, 17:1 ratio | Yield was higher than heat reflux extraction. | academicjournals.org |

| Potato Sprout Waste | 5 min, 30% water in ethanol | Lower water content and shorter time yielded richer extracts. | mdpi.com |

| Burdock Roots | 10 min, 50 °C, 1/30 g/mL ratio, Water | Ultrasound at 40 kHz significantly increased free CGA content. | mdpi.com |

| Chrysanthemum morifolium | 48.99 min, 23.44:1 ratio, 0.65 mol/L [Bmim]Br | Ionic liquid-based UAE yielded 4.20 mg/g of isochlorogenic acid C. | nih.gov |

Supramolecular solvents (SUPRAS) represent a novel and green extraction technology. mdpi.com These solvents are nanostructured liquids formed from the self-assembly of amphiphilic molecules in an aqueous or hydro-organic medium. researchgate.net Their unique architecture provides multiple binding interactions and microenvironments of varying polarities, making them excellent extractants for a range of bioactive compounds. researchgate.netuco.es

This method offers advantages in terms of speed and simplicity, often involving just stirring and centrifugation at room temperature, which avoids the need for high-pressure or high-temperature processes. uco.es Research on spent coffee grounds has demonstrated the potential of SUPRAS for extracting bioactive compounds. Using a SUPRAS system, researchers successfully extracted up to 4.3 mg/g of chlorogenic acid from wet spent coffee grounds in just one minute. researchgate.netuco.es This highlights the efficiency and rapidity of the SUPRAS method as an alternative to conventional organic solvents. mdpi.comresearchgate.net

Isolation and Purification Strategies for this compound

The isolation and purification of this compound, also known as 3,4-dicaffeoylquinic acid, from natural sources is a multi-step process that often involves a combination of chromatographic and solvent-based techniques. The goal is to separate this specific isomer from a complex mixture of other related compounds, such as other dicaffeoylquinic acid isomers (isochlorogenic acids A and C), monocaffeoylquinic acids (chlorogenic acid), and various other plant metabolites. researchgate.netnih.govnih.gov The selection and sequence of these methods are critical for achieving high purity and yield.

Chromatographic Techniques

Chromatography is the cornerstone of purification for this compound, leveraging the compound's specific physicochemical properties to separate it from impurities. A variety of chromatographic methods are employed, often in succession, to gradually enrich and finally isolate the target molecule.

Column chromatography serves as a fundamental step, frequently used for the initial fractionation of crude plant extracts. The choice of stationary phase is crucial and depends on the polarity of the target compound and the nature of the impurities.

Polyamide Resin: This stationary phase is effective for separating phenolic compounds like isochlorogenic acids. ajol.infoscielo.br The mechanism relies on the formation of hydrogen bonds between the phenolic hydroxyl groups of the compounds and the amide groups of the polyamide resin. nih.gov In one study, crude artichoke extracts were pre-separated using a polyamide column, which effectively enriched the polyphenol fractions before further purification. scielo.br Similarly, polyamide chromatography has been used to isolate chlorogenic acids from tobacco by-products, achieving a purity of 40.3% in the enriched fraction. ajol.info

Silica (B1680970) Gel: Silica gel is a common, versatile stationary phase used in normal-phase chromatography. It is often employed as an initial clean-up step. For instance, a methanol extract from the flower buds of Lonicera japonica was first passed through a silica gel column to obtain a partially purified sample before more advanced separation by HSCCC and prep-HPLC. researchgate.netnih.gov Further purification of a 40.3% pure chlorogenic acid fraction (from polyamide chromatography) using a silica gel column increased the total purity to 92.2%. ajol.info

Sephadex LH-20: This lipophilic gel filtration matrix separates compounds based on molecular size and polarity. It is particularly useful for separating flavonoids and other polyphenols. nih.govscispace.com It has been used in multi-step purification protocols for isolating various constituents from plant extracts. scispace.com

C18 (Reversed-Phase): C18-bonded silica is used in reversed-phase chromatography, where non-polar compounds are retained more strongly. This technique is highly effective for separating the isomers of chlorogenic acid. acs.org C18 cartridges can be used for sample clean-up, and C18 columns are the standard for analytical and preparative HPLC separation of these compounds. nih.govscielo.brird.fr

Table 1: Application of Column Chromatography in Isochlorogenic Acid Purification

| Stationary Phase | Principle of Separation | Typical Application Stage | Example Source Material | Reference |

|---|---|---|---|---|

| Polyamide | Hydrogen bonding with phenolic hydroxyls | Initial fractionation/enrichment | Artichoke, Tobacco | ajol.infoscielo.br |

| Silica Gel | Adsorption based on polarity (Normal Phase) | Initial fractionation/clean-up | Lonicera japonica, Tobacco | ajol.infonih.gov |

| Sephadex LH-20 | Gel filtration (size exclusion) and partition | Intermediate purification | General plant extracts | scispace.com |

| C18 | Hydrophobic interactions (Reversed Phase) | Fine purification (Prep-HPLC) | Lonicera japonica leaves | nih.gov |

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of the sample. akjournals.com This technique is particularly well-suited for separating isomers with similar properties. researchgate.net

Several studies have demonstrated the efficiency of HSCCC in isolating this compound. In one instance, a one-step HSCCC separation of 800 mg of a crude extract from Gunura procumbens flowers yielded 4.38 mg of this compound with a purity exceeding 95%. researchgate.net A two-phase solvent system of ethyl acetate-methanol-water (3:1:3, v/v/v) was employed for this separation. researchgate.net

In another approach, HSCCC was used to purify an enriched fraction from Achillea alpina. nih.govmdpi.com From 480 mg of the fraction, 52.5 mg of this compound was obtained with a purity of 98.3%. This was achieved using a two-phase solvent system of n-hexane-ethyl acetate-water containing 1% acetic acid (1:4:8, v/v/v). nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used in the final stages of purification to obtain compounds with very high purity. nih.gov Due to its excellent separation efficiency, it can resolve closely related isomers that may co-elute in other chromatographic systems. nih.gov

Prep-HPLC is often used following a preliminary purification step by HSCCC or another column chromatography method. For example, a method combining HSCCC and prep-HPLC was developed to isolate compounds from the leaves of Lonicera japonica. nih.gov A fraction enriched by HSCCC was subjected to preparative HPLC on a C18 column, which yielded 20.3 mg of 3,4-O-dicaffeoylquinic acid (this compound) with a purity of 97.1%. nih.gov This highlights the power of combining these techniques to handle complex extracts and achieve high-purity compounds.

Solvent Partition Methods

Solvent partitioning, or liquid-liquid extraction, is a primary and effective method for the initial fractionation of crude extracts. mdpi.com This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-miscible organic solvent.

This method is widely used as the first step to separate complex mixtures and enrich the target compounds. mdpi.com For example, a crude ethanol extract of Achillea alpina was refined by sequential solvent partitioning with n-hexane, ethyl acetate, and n-butanol. mdpi.com The ethyl acetate fraction showed the highest concentration of the target isochlorogenic acids. This enriched ethyl acetate fraction was then further purified using chromatographic techniques. mdpi.com In a study on Achillea alpina, 60 grams of an ethanol extract were refined using solvent partition to yield a 1.7-gram enriched fraction, which was the starting material for the final HSCCC purification step that isolated this compound. nih.govmdpi.com

Comparative Analysis of Purification Efficiencies

The efficiency of a purification strategy for this compound is determined by the final purity and recovery yield, which depend on the combination and sequence of the methods used. No single method is sufficient; rather, a multi-step approach is required for effective isolation.

A common and effective strategy involves an initial solvent partition to create an enriched fraction, followed by one or more chromatographic steps. For instance, the purification of this compound from Achillea alpina involved an initial solvent partition followed by HSCCC. This two-step process was highly efficient, yielding a final product with 98.3% purity. mdpi.com

Another powerful combination is the use of HSCCC followed by prep-HPLC. This approach was used to purify compounds from Lonicera japonica leaves, where fractions from HSCCC were further resolved by prep-HPLC. This strategy yielded this compound (3,4-O-dicaffeoylquinic acid) with 97.1% purity. nih.gov

The combination of two different column chromatography techniques can also be effective. The purification of chlorogenic acids from tobacco by-products saw an initial polyamide column step yield a product of 40.3% purity. A subsequent silica gel chromatography step increased this purity more than twofold to 92.2%. ajol.info

Table 2: Comparative Efficiency of this compound Purification Strategies

| Purification Strategy | Starting Material | Intermediate Purity/Yield | Final Yield (this compound) | Final Purity (this compound) | Reference |

|---|---|---|---|---|---|

| Solvent Partition → HSCCC | 60 g Achillea alpina ethanol extract | 1.7 g enriched fraction from partition | 52.5 mg (from 480 mg of fraction) | 98.3% | mdpi.com |

| HSCCC → Prep-HPLC | Lonicera japonica leaf extract | HSCCC fractions | 20.3 mg | 97.1% | nih.gov |

| One-Step HSCCC | 800 mg Gunura procumbens crude extract | N/A | 4.38 mg | >95% | researchgate.net |

| Polyamide → Silica Gel* | Tobacco by-product extract | 40.3% purity after polyamide | N/A | 92.2% (total chlorogenic acids) | ajol.info |

Note: This study measured total chlorogenic acids, not specifically this compound, but illustrates the efficiency of the combined column method.

Analytical Characterization and Quantification of Isochlorogenic Acid B

Spectroscopic Identification Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of isochlorogenic acid b. These methods provide detailed information about its chemical composition and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to determine the connectivity of atoms within the molecule.

In ¹H NMR spectra, the presence of two caffeoyl moieties is indicated by characteristic signals for trans-olefinic protons with coupling constants (J) around 16.0 Hz. nih.gov The specific attachment points of these caffeoyl groups to the quinic acid core are determined through Heteronuclear Multiple Bond Correlation (HMBC) experiments, which show correlations between the protons of the quinic acid (H-3, H-4, and H-5) and the carbonyl carbons (C-9' or C-9") of the caffeoyl groups. nih.gov For this compound, the signals for H-3, H-4, and H-5 are observed in specific regions of the spectrum, which differentiate it from its isomers. nih.gov

Detailed ¹H and ¹³C NMR spectroscopic data have been reported for isochlorogenic acid isolated from various plant sources, providing a reference for its identification. researchgate.nete-fas.org For instance, the proton NMR spectrum of isochlorogenic acid A, a closely related isomer, shows two sets of mutually coupled doublets with large coupling constants, confirming the trans configuration of the double bonds in the cinnamyl-type residues. nih.gov Similar patterns are expected and observed for this compound, with slight variations in chemical shifts due to the different substitution pattern on the quinic acid ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Isochlorogenic Acid Isomers

| Atom | Isochlorogenic Acid A (3,5-diCQA) ¹H NMR (500 MHz, CD₃OD) | Isochlorogenic Acid A (3,5-diCQA) ¹³C NMR (125 MHz, CD₃OD) | Isochlorogenic Acid C (4,5-diCQA) ¹H NMR (500 MHz, CD₃OD) | Isochlorogenic Acid C (4,5-diCQA) ¹³C NMR (125 MHz, CD₃OD) |

| Quinic Acid Moiety | ||||

| H-2 | 2.32/2.15 (m) | 2.22-2.05 (m) | ||

| H-3 | 5.42 (m) | 4.37 (m) | ||

| H-4 | 3.97 (m) | 5.12 (dd, J=9.0, 2.8 Hz) | ||

| H-5 | 5.40 (m) | 5.62 (m) | ||

| H-6 | 2.23/2.19 (m) | 2.22-2.05 (m) | ||

| Caffeoyl Moiety 1 | ||||

| H-2' | 6.36 (d, J=16.0 Hz) | 6.29 (d, J=15.8 Hz) | ||

| H-3' | 7.62 (d, J=16.0 Hz) | 7.60 (d, J=15.8 Hz) | ||

| H-5' | 6.96 (m) | 6.91 (brt) | ||

| H-6' | 6.78 (d, J=8.0 Hz) | 6.74 (d, J=1.8 Hz) | ||

| H-9' | 7.07 (s) | 7.01 (d, J=1.8 Hz) | ||

| Caffeoyl Moiety 2 | ||||

| H-2'' | 6.27 (d, J=16.0 Hz) | 6.19 (d, J=15.8 Hz) | ||

| H-3'' | 7.58 (d, J=16.0 Hz) | 7.51 (d, J=15.8 Hz) | ||

| H-5'' | 6.96 (m) | 6.91 (brt) | ||

| H-6'' | 6.78 (d, J=8.0 Hz) | 6.74 (d, J=1.8 Hz) | ||

| H-9'' | 7.07 (s) | 7.01 (d, J=1.8 Hz) |

Data sourced from a study on Calystegia soldanella. e-fas.org

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a cornerstone for the identification of this compound, often coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) is a commonly used ionization technique, typically in the negative ion mode, which provides higher sensitivity for phenolic compounds. usask.ca

In ESI-MS, this compound and its isomers exhibit a pseudo-molecular ion peak [M-H]⁻ at an m/z of 515. nih.gov This corresponds to the molecular formula C₂₅H₂₄O₁₂. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for differentiating between the isomers of isochlorogenic acid. The fragmentation patterns provide structural information about the location of the caffeoyl groups. Common fragment ions observed for dicaffeoylquinic acids include those corresponding to the loss of a caffeoyl residue, and further fragmentation of the quinic acid moiety. d-nb.info For example, under optimized conditions, chlorogenic acids are known to produce fragment ions such as [quinic acid-H]⁻ (Q1), [caffeic acid-H]⁻ (C1), [quinic acid-H₂O]⁻ (Q2), and [caffeic acid-CO₂]⁻ (C2). d-nb.info

High-resolution mass spectrometry techniques like Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-QToF-MS) provide highly accurate mass measurements, which aids in the unequivocal identification of this compound and its metabolites. researchgate.nettandfonline.com Studies have successfully used UHPLC-Q-Exactive Orbitrap MS to identify metabolites of isochlorogenic acid A, a closely related isomer, demonstrating the power of this technique. tandfonline.comnih.gov

Interactive Data Table: Key Mass Spectrometric Data for Isochlorogenic Acid Isomers

| Compound | Molecular Formula | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| Isochlorogenic Acid A (3,5-diCQA) | C₂₅H₂₄O₁₂ | 515.11938 | 353.08, 191.05, 179.03, 135.04 |

| This compound (3,4-diCQA) | C₂₅H₂₄O₁₂ | 515 | 353, 191, 179, 173, 161 |

| Isochlorogenic Acid C (4,5-diCQA) | C₂₅H₂₄O₁₂ | 515.1184 | 353, 191, 179, 173, 161 |

Fragmentation data is illustrative and can vary based on instrument conditions. Data compiled from multiple sources. nih.govfrontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler spectroscopic method used for the preliminary identification and quantification of this compound. The UV spectrum of chlorogenic acids, including this compound, is characterized by a maximum absorption (λmax) at approximately 325-330 nm. tandfonline.comresearchgate.net This absorption is attributed to the π → π* transitions within the caffeoyl moieties. nih.gov While UV-Vis spectroscopy is not sufficient for distinguishing between isomers on its own, it is a valuable tool when used in conjunction with chromatography. The λmax can be used to set the detection wavelength in HPLC-UV/Vis systems for selective quantification. turkjps.org

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for separating this compound from other compounds in complex mixtures, such as plant extracts, and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. Reversed-phase columns, such as C18, are typically employed for separation.

HPLC coupled with a Photodiode Array (PDA) or a UV/Vis detector is a common configuration for the analysis of this compound. The PDA detector allows for the acquisition of the entire UV spectrum for each peak, which aids in peak identification and purity assessment. nih.gov Quantification is typically performed by monitoring the absorbance at the λmax of this compound, around 325-330 nm. turkjps.orgd-nb.info

A gradient elution is often used to achieve optimal separation of this compound from its isomers and other related phenolic compounds. nih.govnih.gov The mobile phase usually consists of an acidified aqueous solution (e.g., with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov

The method's performance is validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. nih.govnih.gov Calibration curves for this compound typically show good linearity with correlation coefficients (R²) greater than 0.999. nih.gov The LOD and LOQ values are determined to ensure the method's sensitivity for detecting and quantifying low concentrations of the analyte. nih.gov

Interactive Data Table: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Zorbax SB-C18 (4.6 mm × 250 mm, 5 µm) | nih.gov |

| Mobile Phase A | Water (0.1% formic acid) | nih.gov |

| Mobile Phase B | Methanol (0.1% formic acid) | nih.gov |

| Flow Rate | 0.7 ml/min | nih.gov |

| Detection Wavelength | Variable, including the range for chlorogenic acids | nih.gov |

| Column Temperature | 39 °C | nih.gov |

| Injection Volume | 20 µl | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) is a powerful technique for the separation and quantification of this compound and its isomers. Utilizing columns with sub-2 µm particles, UHPLC provides higher resolution, faster analysis times, and improved sensitivity compared to conventional HPLC.

In a study analyzing the metabolites of isochlorogenic acid A, a UHPLC system was used to separate various chlorogenic acid isomers, including this compound. The system was equipped with a C18 column and a gradient elution program with a mobile phase consisting of water with 0.1% formic acid and acetonitrile. tandfonline.com This method allowed for the successful separation and identification of numerous metabolites. tandfonline.com Another study identified this compound in Brazilian green propolis using UHPLC coupled with mass spectrometry, where it appeared at a retention time of 7.53 minutes. researchgate.net

A UHPLC-Q-Exactive Orbitrap MS method was developed for the simultaneous determination of several chlorogenic acids, including this compound, in the root bark of Acanthopanax gracilistylus. acs.orgnih.gov This method demonstrated high sensitivity and resolution, enabling the identification and quantification of 70 chlorogenic acids in total. nih.gov The established method showed excellent linearity (r² > 0.990), accuracy (recovery from 96.7% to 105%), and repeatability (RSD < 5%). nih.gov

Similarly, a Diol-based-matrix solid-phase dispersion method coupled with UHPLC-PDA was established for the simultaneous extraction and determination of 13 compounds, including this compound, from Angelicae Pubescentis Radix. nih.gov This method proved to be simple, and environmentally friendly, with good recoveries ranging from 94.8% to 107% and low limits of detection (0.08–0.12 μg mL⁻¹) and quantification (0.16–0.24 μg mL⁻¹). nih.gov

Table 1: UHPLC Method Parameters for this compound Analysis

| Parameter | Condition 1 tandfonline.com | Condition 2 researchgate.net | Condition 3 nih.gov |

| Column | HYPERSIL GOLD C18 (100 × 2.1 mm, 1.9 μm) | Shim-pack VP-ODS (250 mm × 4.6 mm, 5 μm) | Not specified |

| Mobile Phase A | Water with 0.1% formic acid | Acetonitrile | Not specified |

| Mobile Phase B | Acetonitrile | 0.5% acetic acid aqueous solution | Not specified |

| Flow Rate | 0.3 mL/min | 1.0 mL/min | Not specified |

| Detection | Q-Exactive Orbitrap MS | ESI-QTOF-MS | PDA |

| Retention Time | Not specified for this compound | 7.53 min | Not specified for this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the definitive identification and sensitive quantification of this compound. These techniques combine the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.

In the analysis of sweet potato leaf extracts, UPLC-ESI-MS/MS was used to identify and quantify chlorogenic acid and its derivatives, including 3,4-dicaffeoylquinic acid (this compound). mdpi.com The precursor and product ions for this compound were identified, allowing for its specific detection. mdpi.com Another study utilized UHPLC-Q-Exactive Orbitrap MS to identify metabolites of isochlorogenic acid A in rats, where this compound was one of the identified compounds. tandfonline.com This high-resolution mass spectrometry approach provided accurate mass measurements, aiding in the confident identification of metabolites. tandfonline.com

LC-MS is also frequently used for the characterization of phenolic compounds in various plant extracts. For instance, it was employed to identify isochlorogenic acids A and B in the ethanolic extract of Achillea alpina. researchgate.net Furthermore, UPLC-ESI-QTOF-MS was used to identify seven phenolic acids, including this compound, in Brazilian green propolis. nih.gov

Table 2: LC-MS Parameters for this compound Identification

| Parameter | UPLC-ESI-MS/MS mdpi.com | UHPLC-Q-Exactive Orbitrap MS tandfonline.com | UPLC-ESI-QTOF-MS nih.gov |

| Ionization Mode | ESI | Not specified | ESI (Positive and Negative) |

| Precursor Ion (m/z) | Not specified | 515.11938 [M-H]⁻ | Not specified |

| Product Ions (m/z) | Not specified | 353.08936, 191.0547 | Not specified |

| Application | Analysis of sweet potato leaf extracts | Metabolite identification in rats | Analysis of Brazilian green propolis |

Miniaturized Liquid Chromatography (e.g., Microflow LC, Capillary LC, NanoLC)

Miniaturized liquid chromatography systems, including microflow LC, capillary LC (capLC), and nanoLC, offer advantages such as reduced solvent consumption and increased sensitivity, making them suitable for the analysis of complex samples with limited quantities.

A study comparing different miniaturized LC systems for the determination of chlorogenic acids in dietary supplements demonstrated the potential of these techniques. researchgate.netnih.gov A hand-portable miniaturized LC was tested and compared with benchtop capillary and nano LC instruments. nih.govgrafiati.com While the benchtop systems showed superior sensitivity, the portable LC provided comparable performance for quantifying major chlorogenic acids at low mg/g levels and was significantly faster. nih.govgrafiati.com The capLC method utilized a Zorbax SB C18 column with a gradient elution of water (with 0.1% phosphoric acid) and methanol at a flow rate of 12 µL/min. nih.gov These miniaturized systems are valuable for rapid quality assessment of dietary supplements containing this compound. researchgate.net

Capillary Electrophoresis (CE) and CE-DAD

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with a diode-array detector (DAD), it allows for the simultaneous separation and spectral characterization of analytes.

A CE method was developed for the simultaneous separation and determination of five chlorogenic acid isomers, including this compound, in Honeysuckle. nih.gov This method employed a self-synthesized ionic liquid as a separation selector. Optimal separation was achieved using a 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.8) containing 0.7% (w/w) of the ionic liquid, with an applied voltage of 15 kV and detection at 237 nm. nih.gov The method demonstrated good linearity (r = 0.9994–0.9998) and low limits of detection (0.6–2.8 μg/ml) and quantification (2.2–9.5 μg/ml). nih.gov

Another study utilized a DPPH-CE-DAD method to screen and quantify antioxidant components, including this compound, in a complex matrix. chemfaces.com This approach combined the separation power of CE with an online assay for antioxidant activity.

Electrochemical Methods

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the quantification of electroactive compounds like this compound. These techniques are based on the measurement of the current or potential changes resulting from the redox reactions of the analyte at an electrode surface.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry (DPV) is a sensitive electrochemical technique used for the determination of various compounds, including chlorogenic acids. It enhances the signal-to-noise ratio compared to other voltammetric techniques.

The electrochemical properties of nine chlorogenic acid isomers, including 3,4-diCQA (this compound), were investigated using DPV at a glassy carbon electrode (GCE). researchgate.net The study revealed that the electrochemical behavior is strongly dependent on the chemical structure, particularly the presence of the catechol moiety. researchgate.net In another study, DPV was used to characterize chlorogenic acids in coffee samples, demonstrating its applicability for the analysis of real-world samples. scispace.com The DPV measurements were performed with specific parameters including pulse amplitude, pulse width, and scan rate to optimize the signal. researchgate.net

Square-Wave Voltammetry (SWV)

Square-wave voltammetry (SWV) is another highly sensitive electrochemical technique that allows for rapid analysis. It has been successfully applied to the characterization and quantification of chlorogenic acids.

The electrochemical behavior of six chlorogenic acid isomers was studied using SWV, which showed that the oxidation/reduction process at a GCE is a reversible, pH-dependent, two-electron-two-proton process occurring on the catechol group. researchgate.net SWV was found to be a very sensitive and selective method for determining the total content of chlorogenic acids in coffee. researchgate.netphytopurify.com A tyrosinase-based biosensor was developed for the detection of chlorogenic acid using SWV, achieving a low detection limit of 2.32 × 10⁻⁷ M. nih.gov This demonstrates the potential of SWV for highly sensitive and selective quantification of this compound and related compounds.

: Method Validation Parameters

The accurate and precise quantification of this compound in various matrices, particularly in complex botanical extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and metabolomic research. To ensure the reliability of analytical results, the methods employed for quantification must undergo rigorous validation. This section details the key validation parameters for analytical methods, such as High-Performance Liquid Chromatography (HPLC), that have been used for the determination of this compound.

Detailed Research Findings

Method validation for this compound typically encompasses the evaluation of linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision, often expressed as the relative standard deviation (RSD).

Linearity: The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument. For the quantification of this compound, linearity is typically assessed by preparing a series of standard solutions at different concentrations and analyzing them. The resulting data are then used to construct a calibration curve by plotting the peak area against the concentration.

In a study involving the simultaneous determination of eight constituents in Porana racemosa, the linear range for this compound was found to be 0.0860 to 8.60 mg/L, with a correlation coefficient (r) greater than 0.999, indicating excellent linearity. Another investigation focusing on the simultaneous determination of multiple chlorogenic acids in green coffee bean extracts also reported good linearity for 3,4-dicaffeoylquinic acid (an isomer of this compound) with a correlation of coefficient (R²) greater than 0.98.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by an analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The LOQ is the lowest concentration that can be quantified with a defined level of precision and accuracy.

In the analysis of phenolic compounds in Vitex negundo L. var. cannabifolia, the limit of detection for this compound was reported to be less than 7.251 ng/mL, and the limit of quantification was less than 26.454 ng/mL. Another study on the simultaneous determination of seven phenolic acids in Brazilian green propolis also identified and quantified this compound, although specific LOD and LOQ values for this compound were not individually detailed.

Recovery: Recovery studies are performed to assess the accuracy of an analytical method. This is determined by adding a known amount of the analyte (spiking) to a sample matrix and then measuring the concentration of the analyte in the spiked and unspiked samples. The percentage of the spiked amount that is detected represents the recovery.

For this compound, an average recovery of 99.90% was achieved in a study on Porana racemosa, with a relative standard deviation (RSD) of 1.88% (n=6), indicating a high degree of accuracy for the method. In a broader study on 14 phenolic acids, which included this compound, the recovery rates were found to be in the range of 80.54% to 107.0%.

Relative Standard Deviation (RSD): Precision is a measure of the repeatability of an analytical method and is typically expressed as the relative standard deviation (RSD) of a series of measurements. It can be assessed at different levels, including intra-day precision (within the same day) and inter-day precision (over several days).

A study on Porana racemosa demonstrated that the RSDs for precision, stability (over 24 hours), and reproducibility tests for this compound were all below 2.0%. Similarly, in the analysis of Brazilian green propolis, the repeatability for seven phenolic acids, including this compound, showed an RSD of less than 2%.

The validation data for analytical methods used in the quantification of this compound are summarized in the interactive tables below.

Table 1: Linearity Data for this compound Quantification

| Analytical Method | Linear Range | Correlation Coefficient (r) | Reference |

|---|

Table 2: Detection and Quantification Limits for this compound

| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|

Table 3: Recovery Data for this compound

| Analytical Method | Spiked Concentration | Average Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|

| HPLC | Not Specified | 99.90 | 1.88 |

Table 4: Precision Data (RSD) for this compound Quantification

| Precision Type | RSD (%) | Reference |

|---|---|---|

| Precision, Stability, Reproducibility | < 2.0 |

Biological Activities and Pharmacological Potential of Isochlorogenic Acid B Pre Clinical Investigations

Antioxidant Mechanisms

Isochlorogenic acid b (ICAB) exhibits significant antioxidant properties through various mechanisms, including the direct scavenging of reactive oxygen species and the modulation of endogenous antioxidant enzyme systems. These activities underscore its potential as a protective agent against oxidative stress-induced cellular damage.

Reactive Oxygen Species (ROS) Scavenging

This compound has demonstrated the ability to directly scavenge reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cells and tissues. In a study involving bovine mammary epithelial cells, ICAB was shown to lower the levels of ROS. nih.gov This ROS scavenging activity was also observed in a study on chicken primary duodenal epithelial cells, where this compound significantly reduced ROS levels. semanticscholar.org These findings suggest that ICAB can directly neutralize these harmful molecules, thereby mitigating oxidative stress.

Modulation of Antioxidant Enzyme Systems (e.g., Nrf2 Pathway Activation)

Beyond direct scavenging, this compound also enhances the body's own antioxidant defenses by modulating key enzyme systems. A central player in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive by its inhibitor, Kelch-like ECH associating protein 1 (Keap1). nih.gov When cells are exposed to oxidative stress, Nrf2 is released from Keap1 and moves into the nucleus, where it activates the transcription of a variety of antioxidant and cytoprotective genes. nih.gov

Research on related chlorogenic acids demonstrates that they can activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX). consensus.appnih.govfrontiersin.org This activation is achieved in part by facilitating the release of Nrf2 from Keap1. frontiersin.org For instance, studies on chlorogenic acid (CGA), a related compound, have shown it can increase the expression and nuclear translocation of Nrf2, thereby boosting the cellular antioxidant response. consensus.app This leads to a decrease in markers of oxidative stress like malondialdehyde (MDA) and an increase in the levels of protective enzymes. consensus.appnih.gov In a study on lead-induced neurotoxicity in mice, this compound supplementation was found to increase antioxidant enzyme activity, suggesting a similar mechanism of action. nih.gov

Anti-inflammatory Effects

This compound has been shown to possess potent anti-inflammatory properties, which it exerts by inhibiting the production of pro-inflammatory molecules and modulating key inflammatory signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6, iNOS, COX-2)

Pre-clinical studies have consistently demonstrated that this compound can significantly reduce the production of key pro-inflammatory cytokines and enzymes. In a study using a mouse model of lead-induced neuroinflammation, ICAB treatment decreased the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the brain. nih.gov Similarly, in a model of lipopolysaccharide (LPS)-induced inflammation in bovine mammary epithelial cells and mouse mammary glands, ICAB significantly lowered the expression of TNF-α, interleukin-1β (IL-1β), IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov

The inhibitory effects of this compound on these inflammatory mediators have been observed across various models. For instance, in LPS-stimulated RAW 264.7 macrophage cells, a related compound, chlorogenic acid, was shown to downregulate the secretion of IL-1β, IL-6, and TNF-α, as well as the expression of COX-2 and iNOS. semanticscholar.org Another study on human chondrocytes, a model for osteoarthritis, found that chlorogenic acid could reverse the IL-1β-induced increase in iNOS, IL-6, and COX-2 production. spandidos-publications.com These findings highlight the broad-spectrum anti-inflammatory activity of this compound and its related compounds in suppressing the key molecules that drive inflammatory responses.

Table 1: Effect of this compound on Pro-inflammatory Cytokines and Enzymes

| Model System | Inflammatory Stimulus | Compound | Observed Effect | Reference |

|---|---|---|---|---|

| Mouse Brain | Lead | This compound | ↓ TNF-α, ↓ IL-6 | nih.gov |

| Bovine Mammary Epithelial Cells (MAC-T) | Lipopolysaccharide (LPS) | This compound | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ iNOS, ↓ COX-2 | nih.gov |

| Mouse Mammary Glands | Lipopolysaccharide (LPS) | This compound | ↓ TNF-α, ↓ IL-1β, ↓ IL-6, ↓ iNOS, ↓ COX-2 | nih.gov |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Chlorogenic Acid | ↓ IL-1β, ↓ IL-6, ↓ TNF-α, ↓ COX-2, ↓ iNOS | semanticscholar.org |

| Human SW-1353 Chondrocytes | Interleukin-1β (IL-1β) | Chlorogenic Acid | ↓ iNOS, ↓ IL-6, ↓ COX-2 | spandidos-publications.com |

↓ indicates a decrease in the levels or expression of the specified molecule.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, TLR4, JNK, ERK, p38-MAPK)

The anti-inflammatory effects of this compound are mediated through its ability to modulate several key signaling pathways that regulate the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Toll-like receptor 4 (TLR4), and mitogen-activated protein kinase (MAPK) pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38-MAPK.

In a study on lead-induced neuroinflammation, this compound was found to decrease the levels of TLR4 and p38. nih.gov Furthermore, in a model of LPS-induced inflammation in bovine mammary epithelial cells and mouse mammary glands, the combination of quinic acid and this compound effectively suppressed the activation of the NF-κB pathway. nih.govbohrium.com This was evidenced by a reduction in the phosphorylation of IκBα and p65, key steps in the activation of NF-κB. frontiersin.org The study also demonstrated a synergistic effect of the combined treatment in inhibiting the NF-κB pathway. nih.govbohrium.com

Studies on related chlorogenic acids further support these findings. For instance, isochlorogenic acid A has been shown to attenuate liver fibrosis by suppressing the HMGB1/TLR4/NF-κB signaling pathway. nih.govresearchgate.net It achieves this by decreasing the expression of TLR4 and inhibiting the nuclear translocation of NF-κB p65. nih.gov Chlorogenic acid has also been shown to inhibit the phosphorylation of ERK1/2, JNK, and p38, effectively curtailing the MAPK signaling pathway in various inflammatory models. nih.govnih.govmdpi.comconsensus.app By targeting these critical signaling cascades, this compound can effectively dampen the inflammatory response at a molecular level.

Suppression of Inflammasome Activation (e.g., NLRP3 Inflammasome)

This compound has been shown to suppress the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines IL-1β and IL-18. nih.gov

In a study investigating the effects of a combination of quinic acid and this compound on LPS-induced inflammation, the combined treatment significantly reduced the protein levels of key components of the NLRP3 inflammasome, including NLRP3, ASC, and caspase-1, in bovine mammary epithelial cells. nih.govbohrium.com This suppression of the NLRP3 inflammasome was also observed in mouse mammary glands. nih.govbohrium.com The study concluded that the synergistic anti-inflammatory and anti-pyroptotic effects of quinic acid and this compound are mediated through the modulation of the NF-κB pathway and the NLRP3 inflammasome. nih.govbohrium.com

Research on the related compound, chlorogenic acid, has also demonstrated its ability to inhibit NLRP3 inflammasome activation. plos.orgwjgnet.com In a model of diabetic nephropathy, chlorogenic acid was found to suppress NLRP3 inflammasome activation by decreasing the expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18. plos.org This inhibitory effect was linked to the activation of the Nrf2 pathway, suggesting a crosstalk between antioxidant and anti-inflammatory pathways. plos.org

Attenuation of Inflammation in Specific Models

This compound (ICAB) has demonstrated notable anti-inflammatory effects in various preclinical models, particularly in the context of mastitis and neuroinflammation.

In studies involving bovine mammary epithelial cells (MAC-T) and mouse models of mastitis induced by lipopolysaccharide (LPS), ICAB has been shown to be effective. nih.govfrontiersin.org Research indicates that ICAB, both individually and in combination with quinic acid, can significantly decrease the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). frontiersin.orgbohrium.com This anti-inflammatory action is associated with the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of inflammation. nih.govfrontiersin.org Furthermore, ICAB has been observed to reduce the infiltration of T lymphocytes in mammary tissue, providing further evidence of its anti-inflammatory capacity in this model. bohrium.comresearchgate.net

Beyond the mammary gland, ICAB has also been investigated for its neuroprotective properties. In a mouse model of lead-induced neuroinflammation, ICAB supplementation was found to alleviate behavioral abnormalities associated with anxiety and depression. nih.gov The underlying mechanism appears to involve the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway. nih.gov ICAB treatment led to a decrease in pro-inflammatory cytokines, including TNF-α and IL-6, in the brain. nih.gov It also inhibited oxidative stress, as indicated by reduced malondialdehyde (MDA) levels and increased antioxidant enzyme activity. nih.gov

| Model | Key Findings |

| LPS-induced mastitis in MAC-T cells and mice | • Decreased expression of TNF-α, IL-1β, and IL-6. frontiersin.orgbohrium.com• Inhibition of the NF-κB signaling pathway. nih.govfrontiersin.org• Reduced T lymphocyte infiltration in mammary tissue. bohrium.comresearchgate.net |

| Lead-induced neuroinflammation in mice | • Alleviated anxiety and depression-like behaviors. nih.gov• Decreased brain levels of TNF-α and IL-6. nih.gov• Modulated the BDNF signaling pathway. nih.gov• Inhibited oxidative stress. nih.gov |

| Table 1: Effects of this compound in Specific Inflammation Models |

Hepatoprotective and Anti-fibrotic Activities

This compound has shown significant promise in preclinical models as a hepatoprotective and anti-fibrotic agent, particularly in the context of non-alcoholic steatohepatitis (NASH).

Mitigation of Liver Fibrosis Progression

In animal models of NASH induced by a methionine- and choline-deficient (MCD) diet, administration of ICAB has been shown to significantly improve the pathological lesions associated with liver fibrosis. nih.gov This is evidenced by reductions in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as hepatic hydroxyproline (B1673980) content, which are markers of liver damage and fibrosis. nih.govresearchgate.net

Inhibition of Hepatic Stellate Cell (HSC) Activation

A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs). thno.org Preclinical studies have demonstrated that ICAB can inhibit the activation of these cells. nih.govresearchgate.net This inhibitory effect is a crucial mechanism underlying its anti-fibrotic activity.

Regulation of Profibrogenic Factors

The progression of liver fibrosis is driven by an array of profibrogenic factors. Research has shown that ICAB can downregulate the expression of several of these key factors. nih.govresearchgate.net These include lysyl oxidase (LOX), transforming growth factor-beta 1 (TGF-β1), monocyte chemoattractant protein-1 (MCP-1), collagen type I alpha 1 (COL1α1), and tissue inhibitor of metalloproteinases-1 (TIMP-1). nih.govresearchgate.netmdpi.com By suppressing these molecules, ICAB helps to impede the excessive deposition of extracellular matrix that characterizes fibrosis.

Involvement of miR-122/HIF-1α Signaling Pathway

The molecular mechanisms underlying the hepatoprotective effects of ICAB involve the modulation of specific signaling pathways. Studies have revealed that ICAB can reverse the decreased levels of microRNA-122 (miR-122) and the over-expression of hepatic hypoxia-inducible factor 1-alpha (HIF-1α) seen in NASH models. nih.govamegroups.org The miR-122/HIF-1α signaling pathway is recognized for its important role in the development of progressive fibrosis. nih.govresearchgate.net By targeting this pathway, ICAB exerts a significant protective effect against fibrosis in the context of NASH. nih.govmdpi.com

| Activity | Key Findings |

| Mitigation of Liver Fibrosis | • Improved pathological lesions in NASH animal models. nih.gov• Decreased serum ALT, AST, and hepatic hydroxyproline. nih.govresearchgate.net |

| Inhibition of HSC Activation | • Demonstrated inhibition of hepatic stellate cell activation. nih.govresearchgate.net |

| Regulation of Profibrogenic Factors | • Downregulated expression of LOX, TGF-β1, MCP-1, COL1α1, and TIMP-1. nih.govresearchgate.netmdpi.com |

| Involvement of Signaling Pathways | • Reversed decreased miR-122 levels and over-expression of HIF-1α. nih.govamegroups.org• Modulated the miR-122/HIF-1α signaling pathway. nih.govresearchgate.netmdpi.com |

| Table 2: Hepatoprotective and Anti-fibrotic Activities of this compound |

Modulation of Glucose and Lipid Metabolism

While direct and extensive research on the specific effects of this compound on glucose and lipid metabolism is still emerging, studies on its broader class of compounds, chlorogenic acids, provide significant insights. Chlorogenic acids are known to modulate glucose and lipid metabolism through various mechanisms. nih.govnih.gov

In the context of liver health, ICAB has been shown in a NASH mouse model to significantly decrease hepatic levels of cholesterol and triglycerides. nih.gov This suggests a potential role for ICAB in managing the dyslipidemia associated with fatty liver disease.

General studies on chlorogenic acids have demonstrated their ability to improve glucose tolerance and insulin (B600854) sensitivity. frontiersin.org They can influence glucose metabolism by inhibiting glucose uptake and synthesis while increasing glycolysis. mdpi.com In terms of lipid metabolism, chlorogenic acids have been shown to increase lipolysis and fatty acid oxidation, while suppressing the synthesis of cholesterol and fatty acids. mdpi.com These effects are often attributed to the modulation of key regulatory proteins such as peroxisome proliferator-activated receptor-alpha (PPAR-α). nih.gov Given that this compound is a type of chlorogenic acid, it is plausible that it shares these metabolic regulatory properties.

| Metabolic Parameter | Effect of this compound / Chlorogenic Acids |

| Hepatic Lipids | • Decreased hepatic cholesterol and triglyceride levels (ICAB in NASH model). nih.gov |

| Glucose Metabolism | • Improved glucose tolerance and insulin sensitivity (Chlorogenic acids). frontiersin.org• Inhibition of glucose uptake and synthesis (Chlorogenic acids). mdpi.com• Increased glycolysis (Chlorogenic acids). mdpi.com |

| Lipid Metabolism | • Increased lipolysis and fatty acid oxidation (Chlorogenic acids). mdpi.com• Suppressed cholesterol and fatty acid synthesis (Chlorogenic acids). mdpi.com |

| Table 3: Modulation of Glucose and Lipid Metabolism |

Regulation of Glucose Homeostasis

This compound has demonstrated the ability to influence glucose metabolism through various mechanisms, including the inhibition of key digestive enzymes and effects on cellular glucose handling.

α-glucosidase and α-amylase inhibition: this compound has been identified as an inhibitor of α-glucosidase, an enzyme crucial for the breakdown of carbohydrates into absorbable monosaccharides. abmole.com Some studies on chlorogenic acid isomers suggest they possess inhibitory activity against both α-glucosidase and α-amylase. issnpschool.org However, other research indicates that while some chlorogenic acids and their components can inhibit porcine pancreatic α-amylase, their effect on human salivary α-amylase may be weak. nih.govacs.org The inhibitory potential of these compounds can vary depending on the specific isomer and the source of the enzyme. nih.gov

Glucose Uptake: Research on chlorogenic acids suggests they can stimulate glucose uptake. For instance, long-term exposure of HepG2 hepatocyte models to chlorogenic acid has been shown to increase glucose uptake. researchgate.netfrontiersin.org This effect is linked to the activation of the AMPK signaling pathway, which promotes the translocation of the GLUT4 transporter to the cell membrane. researchgate.netplos.org

G6Pase Inhibition: Chlorogenic acids have been found to inhibit glucose-6-phosphatase (G6Pase), a key enzyme in the liver responsible for producing glucose from glycogenolysis and gluconeogenesis. nih.govmdpi.com By downregulating G6Pase, this compound may contribute to the reduction of hepatic glucose output. researchgate.netfrontiersin.org

Impact on Lipid Metabolism

This compound has shown notable effects on lipid metabolism, particularly in models of non-alcoholic fatty liver disease (NAFLD).

Reduction of lipid accumulation in HepG2 cells and high-fat diet-fed zebrafish: Studies have demonstrated that this compound can attenuate lipid accumulation. In oleic acid-induced HepG2 cells, a model for NAFLD, this compound reduced lipid accumulation and triacylglycerol levels. nih.govresearchgate.netresearchgate.net Similar effects were observed in zebrafish fed a high-fat diet, where this compound treatment led to decreased lipid profiles and lipid accumulation. nih.govresearchgate.netnih.gov These findings suggest a potential role for this compound in mitigating the cellular and systemic effects of excessive fat. nih.govresearchgate.net

Activation of AMP-Activated Protein Kinase (AMPK) Pathway

A central mechanism underlying the metabolic effects of this compound appears to be the activation of the AMP-activated protein kinase (AMPK) pathway.

AMPK is a crucial regulator of cellular energy homeostasis. mdpi.com Activation of AMPK can enhance glucose utilization and fatty acid oxidation while inhibiting processes like gluconeogenesis and lipid synthesis. frontiersin.org Studies on chlorogenic acid and its isomers, including this compound, have shown that these compounds can activate the AMPK pathway in various cell types, including HepG2 cells. researchgate.netfrontiersin.orgtandfonline.com This activation is considered a key contributor to the observed improvements in glucose and lipid metabolism. researchgate.netmdpi.comconsensus.app

Modulation of Lipid-Related Enzymes and Proteins

The influence of this compound on lipid metabolism is further supported by its ability to modulate the expression and activity of key enzymes and proteins involved in lipid synthesis and oxidation.

PPARα: this compound has been shown to increase the expression of peroxisome proliferator-activated receptor-alpha (PPARα). nih.govresearchgate.net PPARα is a nuclear receptor that plays a critical role in promoting the oxidation of fatty acids in the liver. researchgate.net By upregulating PPARα, this compound may enhance the clearance of lipids. nih.gov

ACC: Research indicates that this compound can reduce the expression of acetyl-CoA carboxylase (ACC). nih.gov ACC is a key enzyme in the synthesis of fatty acids. mdpi.com Its inhibition by this compound suggests a mechanism for reducing lipogenesis. nih.gov

Enzyme Modulation and Inhibition

Beyond its metabolic effects, this compound has been investigated for its ability to inhibit specific enzymes implicated in various physiological and pathological processes.

Phosphodiesterase-5 (PDE-5) Inhibition

Virtual screening and docking analyses have identified this compound as a potential inhibitor of phosphodiesterase-5 (PDE-5). nih.govbiocrick.com PDE-5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition is a therapeutic strategy for conditions like erectile dysfunction. nih.gov In one in vitro study, this compound demonstrated an IC50 value of 193.5 μM against PDE5A. nih.gov

Kallikrein-Related Peptidase 5 (KLK5) Inhibition

Studies have explored the inhibitory effects of chlorogenic acid isomers on kallikrein-related peptidase 5 (KLK5), a serine protease found in the stratum corneum. mdpi.comresearchgate.net Overactivity of KLK5 is associated with skin conditions like rosacea. mdpi.com Research has shown that isochlorogenic acids A and C can inhibit KLK5 activity in a concentration-dependent manner. mdpi.com This inhibition prevents the conversion of inactive cathelicidin (B612621) into its active form, LL-37, which is involved in inflammatory responses in the skin. mdpi.comresearchgate.net While these studies focused on isomers A and C, they highlight the potential of the isochlorogenic acid family to modulate KLK5 activity.

Immunomodulatory Effects

This compound (ICAB) has been shown to possess anti-inflammatory and immunomodulatory properties. researchgate.netnih.gov Research indicates that it can influence the expression of inflammatory factors and modulate immune responses in various models. nih.govfrontiersin.org These properties are foundational to its potential role in regulating the immune system.

Studies have investigated the impact of isochlorogenic acid (ICGA) on the immune system, including its effect on immunoglobulin levels. In a study involving ewes, supplementation with ICGA led to a significant increase in the serum concentrations of Immunoglobulin G (IgG) and Immunoglobulin M (IgM) across different physiological stages, including estrus, pregnancy, and lactation. mdpi.com Compared to the control group, ewes receiving ICGA demonstrated elevated levels of these key antibodies, suggesting a stimulatory effect on humoral immunity. mdpi.com While this particular study was conducted in ewes, it points towards the compound's potential to modulate immunoglobulin secretion. mdpi.com Related compounds have also been shown to increase serum IgG concentrations in other animal models, such as weaned pigs. acs.org

| Immunoglobulin | Effect Observed in Ewe Model mdpi.com | Physiological Stage mdpi.com |

|---|---|---|

| IgG | Increased | Estrus, Pregnancy, Lactation |

| IgM | Increased | Estrus, Pregnancy, Lactation |

Antitumor Activities (In Vitro Models)

This compound has demonstrated anticancer properties in pre-clinical evaluations. researchgate.netnih.gov Its potential as an antitumor agent is linked to its ability to inhibit the growth and proliferation of cancer cells.

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Research indicates that the compound exerts an inhibitory effect on AGS human gastric cancer cells. oncoscience.us Furthermore, this compound has been observed to suppress the growth of human breast cancer cells, highlighting its potential as a broad-spectrum anti-proliferative agent. mdpi.com The antitumor activity against gastric cancer cells has also been noted for related compounds like neochlorogenic acid, which was found to have an IC50 value of 20 µM in AGS cells and inhibit tumor growth in xenograft models. nih.govresearchgate.netresearchgate.net Similarly, other isomers like isochlorogenic acid A have shown efficacy against breast cancer cell lines such as MDA-MB-231 and 4T1. frontiersin.org

| Cell Line | Cancer Type | Observed Effect of this compound | Reference |

|---|---|---|---|

| AGS | Gastric Cancer | Inhibition of cell proliferation | oncoscience.us |

| Human Breast Cancer Cells | Breast Cancer | Inhibition of cell proliferation | mdpi.com |

Other Biological Activities (e.g., Anti-MRSA mechanisms)

Beyond its immunomodulatory and antitumor effects, this compound is associated with other significant biological activities, including antimicrobial action. The compound is recognized for its antioxidative and hepatoprotective properties. selleckchem.com Its antimicrobial potential has been investigated, particularly against antibiotic-resistant bacteria.